molecular formula C10H18 B13954633 (2-Methylbutylidene)cyclopentane CAS No. 53366-54-4

(2-Methylbutylidene)cyclopentane

Katalognummer: B13954633
CAS-Nummer: 53366-54-4
Molekulargewicht: 138.25 g/mol
InChI-Schlüssel: WEDHOVYBLBZKQA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2-Methylbutylidene)cyclopentane is an organic compound with the molecular formula C₁₀H₁₈. It is a derivative of cyclopentane, where a 2-methylbutylidene group is attached to the cyclopentane ring.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methylbutylidene)cyclopentane typically involves the reaction of cyclopentane with 2-methylbutylidene chloride in the presence of a strong base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants. The product is then purified using standard techniques such as distillation or chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

(2-Methylbutylidene)cyclopentane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

(2-Methylbutylidene)cyclopentane has several applications in scientific research, including:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Wirkmechanismus

The mechanism of action of (2-Methylbutylidene)cyclopentane involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition or activation of specific pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Cyclopentane: The parent compound of (2-Methylbutylidene)cyclopentane.

    2-Methylbutylidene derivatives: Compounds with similar functional groups but different ring structures.

Uniqueness

This compound is unique due to its specific combination of a cyclopentane ring and a 2-methylbutylidene group. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .

Eigenschaften

CAS-Nummer

53366-54-4

Molekularformel

C10H18

Molekulargewicht

138.25 g/mol

IUPAC-Name

2-methylbutylidenecyclopentane

InChI

InChI=1S/C10H18/c1-3-9(2)8-10-6-4-5-7-10/h8-9H,3-7H2,1-2H3

InChI-Schlüssel

WEDHOVYBLBZKQA-UHFFFAOYSA-N

Kanonische SMILES

CCC(C)C=C1CCCC1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.